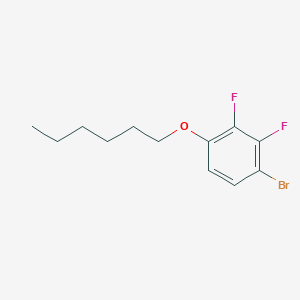

1-Bromo-2,3-difluoro-4-(hexyloxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-hexoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrF2O/c1-2-3-4-5-8-16-10-7-6-9(13)11(14)12(10)15/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAMDXDFZQWTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 1 Bromo 2,3 Difluoro 4 Hexyloxy Benzene

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene reveals several plausible disconnection points, leading to the identification of key precursors. The two primary disconnections are at the C-Br bond and the C-O ether linkage.

Strategic Disconnections and Synthetic Targets for Aryl Bromides

The most common disconnection involves cleaving the aryl-bromine bond, which points to a late-stage bromination of a difluoro-(hexyloxy)benzene precursor. This approach is often favored as the directing effects of the existing substituents can control the regioselectivity of the bromination.

Another strategic disconnection is at the ether linkage, suggesting an etherification reaction between a bromo-difluorophenol and a hexyl derivative. This pathway requires the synthesis of the key intermediate, 4-bromo-2,3-difluorophenol.

A third possibility involves the construction of the aromatic ring itself from acyclic or simpler cyclic precursors, although this is generally a more complex and less common approach for this type of molecule.

Based on these disconnections, the primary synthetic targets are:

1,2-Difluoro-3-(hexyloxy)benzene

4-Bromo-2,3-difluorophenol

Synthesis and Commercial Availability of Related Difluorobenzene and Hexyloxy Intermediates

Several key intermediates for the synthesis of this compound are commercially available or can be synthesized through established methods.

1,2-Difluorobenzene: This is a common starting material for introducing the 1,2-difluoro substitution pattern.

2,3-Difluorophenol: This intermediate can be prepared from 1,2-difluorobenzene through various methods, including metallation followed by reaction with an electrophilic oxygen source. It is also commercially available sigmaaldrich.com.

1,2-Difluoro-3-(hexyloxy)benzene: This precursor is listed as commercially available, which would allow for a direct bromination approach to the final product bldpharm.com.

4-Bromo-2,3-difluorophenol: This key intermediate for the etherification pathway can be synthesized from 2,3-difluorophenol via regioselective bromination.

Hexyl Halides (e.g., 1-bromohexane (B126081) or 1-iodohexane): These are readily available commercial reagents for the introduction of the hexyloxy group via etherification.

The synthesis of substituted difluorobenzene derivatives often relies on nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms activate the ring towards nucleophilic attack.

Established and Emerging Synthetic Approaches for Bromination

The introduction of a bromine atom onto the aromatic ring can be achieved through various bromination methods. The choice of method depends on the substrate's reactivity and the desired regioselectivity.

Regioselective Bromination of Difluoro-4-(hexyloxy)benzene Scaffolds

For the bromination of a 1,2-difluoro-3-(hexyloxy)benzene scaffold, the directing effects of the substituents play a crucial role. The hexyloxy group is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The position of bromination will be influenced by the interplay of these electronic effects. In this case, the position para to the hexyloxy group is already occupied by a fluorine atom. Therefore, bromination is expected to occur at the position ortho to the hexyloxy group.

Catalytic and Stoichiometric Bromination Techniques

A variety of brominating agents and conditions can be employed for the regioselective bromination of activated aromatic compounds.

| Brominating Agent | Catalyst/Conditions | Substrate Type | Selectivity |

| N-Bromosuccinimide (NBS) | Silica gel | Alkoxybenzenes | Para-selective semanticscholar.org |

| Ammonium (B1175870) Bromide (NH4Br) | Oxone® | Activated aromatic compounds | Mono-bromination semanticscholar.org |

| Tetrabutylammonium (B224687) bromide | V2O5-H2O2 | Organic substrates | Regioselective |

| Bromine (Br2) | Lewis acid (e.g., FeBr3) | Benzene (B151609) and derivatives | Electrophilic aromatic substitution |

For the bromination of a difluoro-4-(hexyloxy)benzene scaffold, milder brominating agents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent are often preferred to control selectivity and avoid over-bromination.

Etherification Strategies for Alkoxy Chain Introduction

The formation of the ether linkage is a critical step in one of the main synthetic routes to this compound. The Williamson ether synthesis is a classic and widely used method for this transformation. francis-press.commasterorganicchemistry.comyoutube.com

This reaction involves the deprotonation of a phenol (B47542) (in this case, 4-bromo-2,3-difluorophenol) with a base to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., 1-bromohexane) in an SN2 reaction.

Reaction Scheme: Williamson Ether Synthesis

Deprotonation: 4-bromo-2,3-difluorophenol + Base → 4-bromo-2,3-difluorophenoxide

Nucleophilic Substitution: 4-bromo-2,3-difluorophenoxide + 1-Hexyl halide → this compound + Halide salt

Common bases used for the deprotonation of phenols include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the SN2 reaction.

Williamson Ether Synthesis and Variations for Hexyloxy Incorporation

The most prominent and widely applicable method for the formation of the hexyloxy group in this compound is the Williamson ether synthesis. This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the target molecule, the key precursor is 4-bromo-2,3-difluorophenol.

The synthesis commences with the deprotonation of 4-bromo-2,3-difluorophenol using a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking a hexyl halide (e.g., 1-bromohexane or 1-iodohexane) in a bimolecular nucleophilic substitution (SN2) reaction to yield this compound.

Reaction Scheme:

Figure 1: General scheme of the Williamson ether synthesis for this compound.

Variations of the classical Williamson ether synthesis can be employed to enhance reaction efficiency. One such variation is the use of phase-transfer catalysis (PTC). In this approach, a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide. This technique can lead to faster reaction rates, milder reaction conditions, and the use of a wider range of solvents.

Alkylation of Phenols with Hexyl Halides

The alkylation of 4-bromo-2,3-difluorophenol with hexyl halides is the cornerstone of the synthetic strategy for this compound. The success of this O-alkylation is highly dependent on the choice of reagents and reaction conditions.

The selection of the hexyl halide is crucial; 1-iodohexane is generally more reactive than 1-bromohexane, which in turn is more reactive than 1-chlorohexane. This is due to the better leaving group ability of iodide and bromide ions compared to chloride. The choice of base is also critical for the initial deprotonation of the phenol. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and hydrides (e.g., NaH). The strength of the base should be sufficient to deprotonate the phenol without causing unwanted side reactions.

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential.

Influence of Solvent Systems and Reaction Environment on Yield and Selectivity

The choice of solvent plays a pivotal role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Commonly used solvents include:

N,N-Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO)

Acetonitrile (CH3CN)

Acetone

The reaction environment should be inert to prevent side reactions. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is often recommended to prevent oxidation of the phenoxide intermediate.

Below is a hypothetical data table illustrating the effect of different solvents on the yield of the reaction, based on general principles of Williamson ether synthesis.

| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Hypothetical Yield (%) |

| N,N-Dimethylformamide (DMF) | 36.7 | 4-8 | 85-95 |

| Acetonitrile | 37.5 | 6-12 | 80-90 |

| Acetone | 20.7 | 8-16 | 70-85 |

| Tetrahydrofuran (THF) | 7.5 | 12-24 | 60-75 |

This table is for illustrative purposes and actual yields may vary based on specific reaction conditions.

Temperature, Pressure, and Catalyst Loading Effects

Temperature: The reaction temperature significantly influences the rate of the Williamson ether synthesis. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the alkyl halide or decomposition of the product. A typical temperature range for this type of reaction is between room temperature and 100 °C.

Pressure: For most laboratory-scale Williamson ether syntheses conducted in open or vented systems, the pressure is typically atmospheric. In industrial settings or when using low-boiling point solvents, the reaction might be conducted in a sealed reactor under elevated pressure to maintain the solvent in the liquid phase at higher temperatures.

Catalyst Loading: In phase-transfer catalyzed variations, the amount of catalyst is a critical parameter. Typically, a catalytic amount, ranging from 1 to 10 mol%, is sufficient. Higher catalyst loadings may not significantly increase the yield and can complicate the purification process.

A hypothetical optimization study for catalyst loading is presented below:

| Catalyst Loading (mol%) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | 12 | 75 |

| 2.5 | 8 | 88 |

| 5 | 6 | 92 |

| 10 | 6 | 92 |

This table illustrates a potential trend where increasing catalyst loading up to a certain point improves the yield and rate, after which the benefit plateaus.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Development of Sustainable Synthetic Routes

Efforts to develop more sustainable synthetic routes focus on several key areas of the Williamson ether synthesis:

Atom Economy: The inherent atom economy of the Williamson ether synthesis is quite good, as most of the atoms from the reactants are incorporated into the final product and a salt byproduct.

Use of Safer Solvents: Replacing traditional polar aprotic solvents like DMF and DMSO, which have associated health and environmental concerns, with greener alternatives is a primary goal. Potential green solvents include bioderived solvents like Cyrene™ (dihydrolevoglucosenone) or ionic liquids.

Energy Efficiency: The development of more energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reactions.

Catalysis: The use of recyclable phase-transfer catalysts or solid-supported catalysts can simplify the purification process and reduce waste.

By focusing on these principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Atom Economy and Waste Minimization in Production

The principles of green chemistry are integral to modern synthetic design, emphasizing the need for processes that are not only efficient in yield but also environmentally benign. Atom economy and waste minimization are central concepts in this evaluation.

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. It is calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition and rearrangement reactions are inherently atom-economical, often achieving 100% atom economy. scranton.edu However, substitution and elimination reactions generate stoichiometric byproducts, which lowers their atom economy. scranton.edu

The final step in the synthesis of this compound, the Williamson ether synthesis, is a substitution reaction. wikipedia.orgbyjus.com While effective, it is not optimally atom-economical. In this reaction, the phenoxide displaces a halide from 1-bromohexane, generating a salt byproduct (e.g., sodium bromide if sodium hydroxide is the base).

Let's analyze the atom economy of the Williamson ether synthesis step:

Reaction: C₆H₃BrF₂O-H + C₆H₁₃Br + Na⁺OH⁻ → C₁₂H₁₅BrF₂O + Na⁺Br⁻ + H₂O

The desired product is this compound, and the byproducts are sodium bromide and water.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-Bromo-2,3-difluorophenol | C₆H₃BrF₂O | 208.99 | Reactant |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant (Base) |

| Total Reactant Mass | - | 414.06 | - |

| This compound | C₁₂H₁₅BrF₂O | 293.15 | Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

Based on this, the theoretical atom economy is:

% Atom Economy = (293.15 / 414.06) x 100 ≈ 70.8%

This calculation demonstrates that a significant portion of the reactant mass (over 29%) is converted into waste products, primarily the inorganic salt.

Waste Minimization Strategies:

Several strategies can be considered to improve the green profile of this synthesis:

Catalytic Alternatives: Research into catalytic versions of the Williamson ether synthesis aims to avoid the production of salt waste. For example, processes that use weak alkylating agents like alcohols or esters at high temperatures can proceed with only catalytic amounts of base, significantly improving atom economy. acs.org

Solvent Selection: The use of hazardous solvents like DMF should be minimized. Exploring greener alternatives, or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) which can enhance reaction rates in less hazardous solvent systems, is a key consideration. wikipedia.org

Process Optimization: Ensuring high reaction yields is crucial, as this minimizes the waste associated with unreacted starting materials and side products. Optimizing reaction conditions (temperature, time, stoichiometry) is a fundamental aspect of waste minimization. wikipedia.org

By focusing on these areas, the production of this compound can be aligned more closely with the principles of sustainable chemistry.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2,3 Difluoro 4 Hexyloxy Benzene

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 1-bromo-2,3-difluoro-4-(hexyloxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, would provide a complete structural assignment.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hexyloxy side chain. The two aromatic protons will appear as a complex multiplet system due to coupling to each other and to the adjacent fluorine atoms. Their chemical shifts are influenced by the electron-donating hexyloxy group and the electron-withdrawing halogen substituents, likely placing them in the 6.8-7.5 ppm range. The hexyloxy group will present a series of distinct signals: a triplet around 4.0-4.2 ppm for the methylene group attached to the oxygen (O-CH₂), a multiplet around 1.8-1.9 ppm for the next methylene group, a series of overlapping multiplets for the subsequent three methylene groups between approximately 1.3-1.6 ppm, and a triplet around 0.9 ppm for the terminal methyl group. oregonstate.educompoundchem.comchemistrysteps.comlibretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 12 distinct signals, six for the aromatic carbons and six for the hexyloxy chain. The aromatic carbons will exhibit chemical shifts across a broad range (approximately 100-160 ppm), with the carbons directly bonded to fluorine showing large one-bond coupling constants (¹JCF). pressbooks.publibretexts.orgcompoundchem.comyoutube.com The carbon attached to the bromine atom (C-1) is expected to have a chemical shift around 110 ppm, influenced by the 'heavy atom effect'. stackexchange.com The carbons bearing the fluorine atoms (C-2 and C-3) and the oxygen atom (C-4) will be significantly deshielded. The hexyloxy chain carbons will appear in the upfield region, with the O-CH₂ carbon around 68-70 ppm and the terminal methyl carbon around 14 ppm. youtube.com For the closely related compound 1-bromo-2,3-difluorobenzene (B1273032), the carbon chemical shifts have been reported, providing a basis for these predictions. chemicalbook.com

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals would likely appear in the range of -130 to -140 ppm. chemicalbook.com Each signal will be a multiplet due to ortho F-F coupling to each other and smaller meta and para couplings to the aromatic protons. The precise chemical shifts would be influenced by the electronic effects of the adjacent bromo and hexyloxy substituents.

Predicted NMR Data for this compound ¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-5, H-6 | 6.8 - 7.5 | m |

| O-CH₂-(CH₂)₄-CH₃ | 4.0 - 4.2 | t |

| O-CH₂-CH₂-(CH₂)₃-CH₃ | 1.8 - 1.9 | m |

| (CH₂)₃-CH₃ | 1.3 - 1.6 | m |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-Br) | ~110 (d) |

| C-2 (C-F) | ~148 (dd) |

| C-3 (C-F) | ~151 (dd) |

| C-4 (C-O) | ~145-155 |

| C-5, C-6 | ~115-130 |

| O-CH₂ | 68-70 |

| O-CH₂-CH₂ | ~31 |

| (CH₂)₃-CH₃ | ~22-29 |

¹⁹F NMR (Predicted)

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| F-2 | -130 to -140 | m |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra and confirming the molecular structure. nih.govresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the hexyloxy chain. Cross-peaks would connect the O-CH₂ protons to the adjacent CH₂ protons, and so on, down the chain, confirming the sequence of the aliphatic portion of the molecule. It would also show a correlation between the two aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in both the aromatic and aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations. Key correlations would be observed from the O-CH₂ protons to the C-4 carbon of the aromatic ring, confirming the ether linkage. Additionally, correlations from the aromatic protons (H-5 and H-6) to various aromatic carbons would help to solidify the assignment of the benzene (B151609) ring substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons. A key observation would be a cross-peak between the O-CH₂ protons of the hexyloxy chain and the H-5 proton on the aromatic ring, confirming their spatial closeness and providing insight into the preferred conformation of the molecule.

Application of Long-Range Coupling for Positional Confirmation

Long-range heteronuclear coupling constants, particularly between fluorine and carbon (ⁿJCF) or fluorine and protons (ⁿJHF), provide invaluable information for confirming the substitution pattern on the aromatic ring. rsc.orgrsc.orgcdnsciencepub.com

Long-Range C-F Coupling: In the ¹³C NMR spectrum, the aromatic carbons will not only show large one-bond couplings to directly attached fluorine atoms but also smaller two-, three-, and even four-bond couplings to other fluorine atoms. For instance, C-1 would be expected to show a two-bond coupling to F-2 and a three-bond coupling to F-3. Similarly, C-4 would exhibit couplings to both F-3 and F-2. The magnitudes of these ⁿJCF couplings are characteristic of the number of bonds separating the nuclei and can be used to definitively confirm the 1-bromo-2,3-difluoro substitution pattern. rsc.orgrsc.org

Long-Range H-F Coupling: The aromatic protons, H-5 and H-6, will exhibit long-range couplings to the fluorine atoms. H-5 would show a three-bond coupling to F-3 and a four-bond coupling to F-2, while H-6 would show a four-bond coupling to F-3 and a five-bond coupling to F-2. Measuring these ⁿJHF values from the high-resolution ¹H NMR spectrum provides another layer of verification for the substituent positions. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Signatures of Aromatic Ring, Bromine, Fluorine, and Hexyloxy Groups

The IR and Raman spectra of this compound would be characterized by a series of bands corresponding to the vibrations of its constituent parts.

Aromatic Ring: The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Hexyloxy Group: The aliphatic C-H stretching vibrations of the hexyloxy chain will produce strong bands in the 2850-2960 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Fluorine and Bromine Groups: The C-F stretching vibrations for aromatic fluorides are typically strong in the IR spectrum and appear in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | ~1250 |

| Aromatic C-F Stretch | 1100 - 1300 |

| C-O-C Symmetric Stretch | ~1050 |

Conformational Analysis and Molecular Dynamics Insights via Vibrational Modes

Vibrational spectroscopy can also offer insights into the conformational flexibility of the molecule, particularly concerning the orientation of the hexyloxy chain relative to the planar aromatic ring. The rotational freedom around the C(aryl)-O bond and the C-C bonds within the hexyloxy chain can lead to different conformers.

By studying the IR and Raman spectra at different temperatures or in various solvents, subtle changes in the positions or relative intensities of certain bands, especially those associated with the C-O-C linkage and the CH₂ rocking/wagging modes of the alkyl chain, could be observed. These changes can be correlated with shifts in the conformational equilibrium. Computational modeling, such as Density Functional Theory (DFT) calculations, could be used in conjunction with experimental spectra to assign specific vibrational modes to different conformers and to estimate the energy barriers between them. isroset.org This approach provides a window into the molecule's dynamic behavior in different environments.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathways

Mass spectrometry serves as a critical tool for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its structural features through controlled fragmentation.

High-resolution mass spectrometry provides the precise mass of the molecular ion, which is essential for unequivocally determining its elemental formula. For this compound (C₁₂H₁₅BrF₂O), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). While direct experimental data for this specific compound is not publicly available, data for the closely related compound 1-Bromo-2,3-difluoro-4-(2-fluorohexoxy)benzene (C₁₂H₁₄BrF₃O) shows a monoisotopic mass of 310.01801 Da. nih.gov This allows for an accurate prediction for the title compound. The presence of bromine would be clearly indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ (for ⁷⁹Br) | C₁₂H₁₅⁷⁹BrF₂O | 292.0274 |

| [M+2]⁺ (for ⁸¹Br) | C₁₂H₁₅⁸¹BrF₂O | 294.0253 |

Note: Data is predicted based on isotopic masses and has not been experimentally verified from available sources.

Tandem mass spectrometry (MS/MS) would provide invaluable insight into the connectivity of the molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not available, fragmentation pathways can be predicted based on the known behavior of similar structures.

The primary fragmentation would likely involve the cleavage of the hexyloxy side chain. A common fragmentation pathway for ethers is the alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), and cleavage of the C-O bond. The loss of the hexyl group as a neutral radical (C₆H₁₃•) or as hexene (C₆H₁₂) through a McLafferty-type rearrangement are probable fragmentation routes.

For instance, in the mass spectrum of the related compound 1-Bromo-2,3-difluorobenzene, a major fragment is observed at m/z 113, corresponding to the loss of the bromine atom ([M-Br]⁺). chemicalbook.com A similar loss of bromine from the parent molecule could be expected. Fragmentation of the hexyloxy chain is also anticipated. Studies on other aromatic ethers have shown characteristic losses of alkoxy groups. nih.gov

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Plausible Fragment Structure |

| 292/294 | C₆H₁₂ (Hexene) | 208/210 | [BrF₂C₆H₂OH]⁺ |

| 292/294 | C₅H₁₀ (Pentene) | 222/224 | [BrF₂C₆H₂OCH₂]⁺ |

| 292/294 | Br• | 213 | [F₂C₆H₃OC₆H₁₃]⁺ |

Note: This table represents predicted fragmentation patterns based on chemical principles and data from related compounds.

X-ray Crystallography for Solid-State Molecular Architecture

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a definitive analysis of its solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions, is not possible. However, valuable insights can be inferred from the crystallographic data of structurally related molecules.

Based on crystal structures of similar substituted benzene derivatives, the core benzene ring is expected to be largely planar. The bond lengths and angles within the aromatic ring will be influenced by the electronic effects of the substituents. For example, C-F bonds in fluorobenzenes are typically around 1.33-1.36 Å. The C-Br bond length is expected to be in the range of 1.85-1.90 Å. In a related structure, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, the dihedral angle between the benzene ring and the plane of the substituent's oxygen atoms is 49.06 (3)°. researchgate.net A similar non-coplanar arrangement might be expected for the hexyloxy group relative to the benzene ring in the title compound. The hexyloxy chain is likely to adopt a stable, extended conformation in the solid state, as seen in the crystal structure of 1,4-Bis(hexyloxy)benzene. researchgate.net

Table 3: Expected Bond Parameters for this compound Based on Analogous Compounds

| Parameter | Expected Value | Reference Compound(s) |

| C-C (aromatic) | ~1.39 Å | Bromobenzene uwosh.edu |

| C-H (aromatic) | ~1.08 Å | Bromobenzene uwosh.edu |

| C-F | 1.33 - 1.36 Å | Fluorobenzenes |

| C-Br | 1.85 - 1.90 Å | Bromobenzene uwosh.edu |

| C-O (ether) | ~1.37 Å | Anisole derivatives |

| C-O-C angle | ~118° | Anisole derivatives |

Note: These are generalized and expected values. Actual experimental values may vary.

Advanced Photophysical and Electronic Spectroscopic Characterization

The electronic properties of this compound can be investigated using techniques such as UV-Vis absorption and fluorescence spectroscopy. libretexts.org The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

The electronic spectrum of this compound would be dominated by π→π* transitions within the substituted benzene ring. The presence of the fluorine, bromine, and hexyloxy substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). Generally, alkoxy groups act as auxochromes, causing a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. The halogen substituents also contribute to shifts in the absorption maxima. Studies on fluorobenzenes show absorption maxima corresponding to singlet→singlet transitions. aip.org

Upon excitation, the molecule may relax back to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence emission spectrum would typically be a mirror image of the absorption spectrum, shifted to longer wavelengths (a Stokes shift). The fluorescence quantum yield would be dependent on the efficiency of the radiative decay process versus competing non-radiative processes, which can be influenced by the heavy bromine atom (heavy-atom effect) that may promote intersystem crossing to a triplet state. oup.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

A detailed analysis of the electronic transitions and conjugation effects for this compound based on experimental UV-Vis spectroscopic data cannot be provided due to the absence of published spectra for this compound.

In theory, the UV-Vis spectrum of this molecule would be influenced by the electronic transitions within the benzene ring, which are affected by the various substituents. The hexyloxy group (-OC₆H₁₃), being an electron-donating group, would be expected to cause a bathochromic (red) shift of the absorption bands of the benzene chromophore. Conversely, the electron-withdrawing nature of the fluorine and bromine atoms would likely induce a hypsochromic (blue) shift. The interplay of these opposing effects, along with their positions on the benzene ring, would determine the final absorption maxima (λmax). However, without experimental data, any further discussion remains speculative.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Parameter | Value |

|---|---|

| λmax (nm) | Data Not Available |

| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Data Not Available |

| Solvent | Data Not Available |

| Electronic Transition(s) | Data Not Available |

: As no experimental data has been found, this table remains unpopulated.

Fluorescence and Phosphorescence Studies for Luminescence Properties

Information regarding the luminescence properties, including fluorescence and phosphorescence, of this compound is not available in the scientific literature.

For a molecule to be fluorescent or phosphorescent, it must first absorb light and then re-emit it. The presence of the heavy bromine atom in the structure of this compound could potentially lead to an enhanced intersystem crossing from the singlet excited state to the triplet excited state. This phenomenon, known as the heavy-atom effect, often quenches fluorescence and can enhance phosphorescence. However, without experimental measurements of emission spectra, quantum yields, and excited-state lifetimes, it is impossible to determine the actual luminescence behavior of this compound.

Table 2: Hypothetical Luminescence Properties of this compound

| Property | Value |

|---|---|

| Excitation Wavelength (nm) | Data Not Available |

| Emission Wavelength (nm) | Data Not Available |

| Quantum Yield (Φ) | Data Not Available |

| Lifetime (τ) | Data Not Available |

| Luminescence Type | Data Not Available |

: As no experimental data has been found, this table remains unpopulated.

Theoretical and Computational Investigations of 1 Bromo 2,3 Difluoro 4 Hexyloxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene, these methods can provide valuable insights into its molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find its lowest energy conformation.

The geometry of the aromatic ring is expected to be largely planar, with minor distortions due to the substituents. The bond lengths and angles will be influenced by the electronic effects of the bromine, fluorine, and hexyloxy groups. The C-Br and C-F bond lengths will be consistent with those observed in other halogenated aromatic compounds. The hexyloxy chain, being flexible, can adopt multiple conformations, and DFT calculations can help identify the most energetically favorable ones.

By systematically rotating the dihedral angles of the hexyloxy chain and the bond connecting it to the benzene (B151609) ring, a potential energy surface can be mapped. This energy landscape reveals the energy barriers between different conformations and identifies the global minimum energy structure.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-O-C Bond Angle | ~118° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Band Gap Estimation

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO is the electronic band gap, which is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hexyloxy group. The electron-withdrawing nature of the fluorine and bromine atoms would lower the energy of the HOMO compared to unsubstituted benzene. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the halogens.

The HOMO-LUMO gap is a key parameter that influences the molecule's electronic transitions and its potential applications in electronic materials. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound (Illustrative Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. walisongo.ac.id It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. walisongo.ac.id For this compound, the ESP map would show a negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, indicating regions of high electron density.

Conversely, the hydrogen atoms of the benzene ring and the hexyloxy chain would exhibit a positive potential (blue), indicating electron-deficient areas. The bromine atom, while electronegative, can also exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding. This detailed charge distribution analysis is crucial for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and intermolecular interactions of this compound.

Flexibility of the Hexyloxy Chain and Rotational Dynamics of Aromatic Moiety

The hexyloxy chain is the most flexible part of the this compound molecule. MD simulations can track the torsional angles of the C-C and C-O bonds in this chain, revealing its preferred conformations and the rate of transitions between them. This flexibility is important for understanding how the molecule can adapt its shape to fit into binding sites or pack in a condensed phase.

The rotation of the entire aromatic moiety can also be investigated. While rotation in a solution is generally rapid, interactions with other molecules or surfaces can hinder it. MD simulations can quantify this rotational motion and its correlation with the conformational changes in the hexyloxy chain.

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The surrounding solvent can have a significant impact on the conformation and behavior of a molecule. MD simulations can explicitly model the solvent molecules and study their interactions with this compound.

In a polar solvent, the hexyloxy chain might adopt more compact conformations to minimize its exposure to the polar environment. Conversely, in a nonpolar solvent, the chain may be more extended. The solvent can also influence the rotational dynamics of the aromatic ring and the strength of intermolecular interactions, such as halogen bonding and van der Waals forces. Understanding these solvent effects is crucial for predicting the molecule's behavior in different chemical environments.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

For this compound, these calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard reference, such as tetramethylsilane (TMS). The predicted values help in assigning the signals in an experimental spectrum to specific atoms in the molecule. For instance, the chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the bromo, fluoro, and hexyloxy substituents. Similarly, the coupling constants (J-values) between neighboring protons and between protons and fluorine or carbon atoms can be calculated, providing valuable information about the connectivity and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes, as specific computational studies on this molecule are not publicly available.)

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 |

| O-CH₂ | 4.0 - 4.2 |

| CH₂ (hexyloxy chain) | 1.3 - 1.8 |

| Terminal CH₃ | 0.9 - 1.0 |

| C-Br | 110 - 115 |

| C-F | 140 - 155 (with C-F coupling) |

| C-O | 150 - 160 |

| Aromatic C-H | 115 - 125 |

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. cardiff.ac.uk These calculations are typically performed at the same level of theory as the geometry optimization.

The simulated spectra for this compound would show characteristic bands for the C-H stretching of the aromatic ring and the alkyl chain, C-F stretching, C-O stretching of the ether linkage, and C-Br stretching. esisresearch.orgresearchgate.net The positions and intensities of these bands provide a vibrational fingerprint of the molecule. Comparing the simulated spectrum with an experimental one can confirm the structure and identify specific functional groups. scispace.com

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-O Ether Stretch | 1000 - 1250 |

| C-Br Stretch | 500 - 650 |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in understanding the detailed mechanisms of chemical reactions, including the synthesis of complex molecules.

The synthesis of this compound likely involves steps such as the etherification of a bromodifluorophenol. Computational methods can be used to map out the potential energy surface for such reactions. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (the highest energy point along the reaction coordinate) that connects them. For example, in a Williamson ether synthesis to form the hexyloxy group, the reaction pathway of the phenoxide ion with hexyl bromide can be modeled to understand the SN2 mechanism involved.

Once the transition state is located, its energy relative to the reactants can be calculated to determine the activation energy barrier for the reaction. This energy barrier is a critical factor in the reaction kinetics; a lower barrier implies a faster reaction rate. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. This information is valuable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis of this compound.

Structure-Activity/Property Relationship (SAR/SPR) Studies for Derivative Design

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its biological activity or physical properties. Computational methods are widely used in these studies to predict the properties of new, hypothetical molecules.

For this compound, derivatives could be designed by computationally modifying the substituents on the benzene ring or altering the length and branching of the hexyloxy chain. For each designed derivative, various molecular descriptors (e.g., electronic properties like dipole moment and polarizability, and steric properties) can be calculated. These descriptors can then be correlated with a specific activity or property of interest, such as its potential application in liquid crystals or as a building block in medicinal chemistry. This in silico screening allows for the rational design of new compounds with enhanced properties, prioritizing the most promising candidates for synthesis and experimental testing.

Predictive Modeling for the Design of Related Functionalized Aromatic Systems

The design of novel functionalized aromatic systems, starting from scaffolds like this compound, is increasingly guided by predictive computational models. These models aim to forecast the outcomes of chemical reactions, particularly regarding site selectivity in C–H functionalization, which is a powerful strategy for creating molecular analogues. nih.govnih.gov By predicting which carbon-hydrogen bond on an aromatic ring is most likely to react, chemists can streamline the synthesis of complex molecules for applications ranging from pharmaceuticals to materials science. nih.govnbinno.com

Modern predictive modeling often employs machine learning algorithms and quantum mechanics to analyze how the electronic and steric features of a substrate influence its reactivity. nih.govrsc.org For a molecule like this compound, a model would assess descriptors such as electron density, partial charges, and steric accessibility at each position on the benzene ring. nih.govmit.edu For instance, graph-convolutional neural networks have been successfully used to predict site selectivity for numerous C-H functionalization tasks with high accuracy. rsc.orgmit.educhemrxiv.org Such models are trained on large databases of known reactions, enabling them to learn the subtle interplay of factors that govern regioselectivity. rsc.orgchemrxiv.org

The application of these predictive tools allows researchers to virtually screen potential reactions before undertaking laboratory work. For example, a model could predict the most likely site for further substitution (e.g., nitration, acylation, or metalation-coupling) on the this compound core. This is particularly valuable for complex, substituted rings where intuition based on simple electrophilic aromatic substitution rules may be unreliable. nih.gov The ultimate goal is to accelerate the discovery of new functional materials by focusing experimental efforts on the most promising synthetic routes. rsc.org

| Aromatic Ring Position | Calculated Descriptor Type | Descriptor Value (Arbitrary Units) | Predicted Reactivity Ranking |

|---|---|---|---|

| C-5 | Fukui Function (Electrophilic Attack) | 0.25 | 1 (Most Reactive) |

| C-6 | Gasteiger Partial Charge | -0.12 | 2 (Second Most Reactive) |

| C-5 | Steric Hindrance Parameter | 1.5 | Low |

| C-6 | Steric Hindrance Parameter | 1.8 | Moderate |

QSAR/QSPR Approaches Applied to Fluorinated Liquid Crystalline Precursors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are indispensable computational tools in materials science, particularly in the design of liquid crystals (LCs). mdpi.com These models establish a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. For fluorinated compounds like this compound, which serve as precursors or core structures for liquid crystals, QSPR is used to predict key physical properties that determine their suitability for display technologies. nih.govbeilstein-journals.org

The incorporation of fluorine atoms into a liquid crystal's molecular structure is a critical design strategy. researchgate.net Fluorine's high electronegativity can create strong molecular dipoles, which significantly influence properties like dielectric anisotropy (Δε), a crucial parameter for LCD operation. nih.govbeilstein-journals.org QSPR models for fluorinated LC precursors analyze various molecular descriptors to predict these properties. Descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Quantum-chemical descriptors: Such as dipole moment, polarizability, and HOMO-LUMO energies, often calculated using methods like Density Functional Theory (DFT). mdpi.com

By building a QSPR model from a dataset of known fluorinated molecules and their measured properties, researchers can predict the characteristics of new, unsynthesized compounds. mdpi.com For example, a model could predict how modifying the alkyl chain length (from hexyloxy to octyloxy) or changing the position of the fluorine atoms on the benzene ring of the target compound would affect the clearing point, viscosity, and dielectric anisotropy of a final liquid crystal molecule. mdpi.com This predictive capability guides the synthesis of new materials with tailored properties for specific applications, such as Vertical Alignment (VA) LCDs which often require LCs with negative dielectric anisotropy. nih.govbeilstein-journals.org

| Molecular Descriptor | Structural Feature of this compound | Predicted Impact on LC Property |

|---|---|---|

| Dipole Moment (Magnitude & Vector) | Two adjacent C-F bonds; C-O-C ether linkage; C-Br bond | Directly correlates with dielectric anisotropy (Δε) |

| Molecular Polarizability | Aromatic ring system | Influences refractive index and birefringence (Δn) |

| Molecular Aspect Ratio (Length/Width) | Linear hexyloxy chain vs. benzene core | Affects mesophase stability and clearing point |

| Van der Waals Volume | Overall molecular size including all atoms | Correlates with viscosity and rotational freedom |

Role of 1 Bromo 2,3 Difluoro 4 Hexyloxy Benzene in Advanced Functional Materials Science

Integration into Liquid Crystalline Systems as a Key Building Block

The molecular architecture of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene makes it an excellent candidate for incorporation into liquid crystalline systems. The rigid, polar core and the flexible peripheral chain are the fundamental components that drive the formation of mesophases.

Design Principles for Mesogenic Cores Incorporating Fluorinated Bromophenyl Moieties

The design of mesogenic (liquid crystal-forming) molecules relies on a delicate balance of molecular shape, intermolecular forces, and polarity. The inclusion of a 1-bromo-2,3-difluorophenyl moiety in a mesogenic core is a deliberate strategy to fine-tune these properties.

The presence of multiple fluorine atoms is a key design element. Fluorine is highly electronegative, leading to a significant dipole moment within the molecule. This polarity is crucial for creating the intermolecular interactions that lead to the ordered, yet fluid, arrangements characteristic of liquid crystal phases. The C-F bond is also strong and the small size of the fluorine atom allows for its introduction without causing significant steric hindrance, which could otherwise disrupt the liquid crystalline ordering.

The 2,3-difluoro substitution pattern creates a specific lateral dipole moment, which can influence the type of liquid crystal phase formed (e.g., nematic, smectic). This is a critical factor in designing materials for specific display applications.

Influence of Hexyloxy Chain on Mesophase Formation and Stability

The hexyloxy (-O(CH₂)₅CH₃) chain attached to the aromatic core plays a crucial role in the formation and stability of liquid crystal phases, known as mesophases. This flexible alkyl chain acts as a "molecular lubricant," allowing the rigid cores to self-assemble into ordered structures while maintaining fluidity.

The length of the alkoxy chain is a critical parameter that influences the type of mesophase and the temperature range over which it is stable. Generally, longer alkyl chains tend to promote the formation of more ordered smectic phases over the less ordered nematic phase. mdpi.com This is because the longer chains lead to increased van der Waals interactions between molecules, favoring a layered arrangement. Research on various liquid crystal families has consistently shown that increasing the alkoxy chain length can lead to a greater number of mesophases and higher transition temperatures to the isotropic liquid phase.

For instance, studies on 4-alkoxy-4'-nitrobiphenyls have shown that while shorter chain homologues are purely nematogenic, longer chains induce an additional smectic A phase. semanticscholar.org This principle is broadly applicable to other liquid crystal systems. The hexyloxy chain in this compound is therefore expected to promote smectic mesophases, which are of interest for applications requiring a higher degree of order than the nematic phase.

Synthesis of Liquid Crystalline Polymers and Oligomers Utilizing This Monomer

Liquid crystalline polymers (LCPs) combine the properties of polymers with the anisotropic nature of liquid crystals, leading to materials with high thermal stability and mechanical strength. rsc.orgnih.gov this compound is a valuable monomer for the synthesis of side-chain LCPs. In this architecture, the mesogenic units are attached as pendants to a flexible polymer backbone. nih.gov

The synthesis of such polymers can be achieved through various polymerization techniques. A common approach involves the conversion of the bromo-functionalized monomer into a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, followed by chain-growth polymerization.

Alternatively, the bromine atom allows for direct incorporation into the main chain of a polymer via step-growth polymerization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. nih.gov For example, by reacting this compound with a suitable bis(boronic acid) or bis(stannane) comonomer, a variety of conjugated polymers can be synthesized. While specific examples utilizing this exact monomer are not prevalent in readily available literature, the synthetic routes are well-established for analogous compounds. uh.edu

Precursor for Organic Electronic and Optoelectronic Devices

The electronic properties endowed by the fluorinated and brominated aromatic system make this compound a promising precursor for materials used in organic electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs) as a Monomer for Conjugated Polymers

Organic Light-Emitting Diodes (OLEDs) are a major application for conjugated polymers. mdpi.com The performance of these devices is highly dependent on the electronic properties of the polymer used in the emissive layer. The introduction of fluorine atoms into the polymer backbone can significantly impact these properties.

Fluorination generally lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. sigmaaldrich.comdntb.gov.ua This can lead to improved air stability and can be used to tune the emission color of the OLED. Polymers incorporating fluorinated units have been shown to be effective in various roles within OLEDs, including as emissive materials and as host materials for phosphorescent emitters.

While direct reports on the use of polymers derived from this compound in OLEDs are scarce, the principles of molecular design suggest their potential. For instance, this monomer could be copolymerized with other aromatic units to create poly(p-phenylene vinylene) (PPV) or poly(fluorene) (PF) derivatives. The hexyloxy side chain would ensure solubility and processability of the resulting polymer, which is crucial for device fabrication.

A general representation of a copolymerization to form a PPV-type polymer is shown below:

| Reactant A | Reactant B | Catalyst | Resulting Polymer Segment |

| This compound | 1,4-Divinylbenzene | Pd catalyst | -[(-C₆H₂(F)₂(O-Hexyl)-CH=CH-C₆H₄-CH=CH-)]n- |

This table illustrates a potential synthetic route and is based on established polymerization methodologies.

Development of Organic Photovoltaics (OPVs) and Charge Transport Materials

In the field of organic photovoltaics (OPVs), the design of new donor and acceptor materials is crucial for improving power conversion efficiencies. nih.gov Fluorination of the polymer backbone is a widely adopted strategy to enhance the performance of OPV materials. nih.govchemicalbook.com The electron-withdrawing nature of fluorine atoms can lower the HOMO level of donor polymers, leading to a higher open-circuit voltage (Voc) in the solar cell. dntb.gov.ua

Polymers containing fluorinated alkoxybenzene units have been investigated as donor materials in bulk heterojunction solar cells. These materials have demonstrated the potential to achieve high power conversion efficiencies. The specific substitution pattern of the fluorine atoms and the nature of the alkoxy side chains are critical in optimizing the molecular packing and charge transport properties of the resulting polymers.

Furthermore, the unique electronic structure of this compound makes it a candidate for developing charge transport materials for use in Organic Field-Effect Transistors (OFETs). The mobility of charge carriers in the semiconductor layer of an OFET is a key performance metric. aps.org The introduction of fluorine can influence the intermolecular interactions and solid-state packing, which in turn affects charge mobility. While high charge carrier mobilities have been reported for various organic semiconductors, the development of new materials with tailored properties remains an active area of research. nih.gov

Fabrication of Organic Field-Effect Transistors (OFETs) from Derived Polymeric Systems

The unique combination of a bromo-functional group, electron-withdrawing fluorine atoms, and a solubilizing hexyloxy chain makes this compound a promising building block for novel polymeric semiconductors for Organic Field-Effect Transistors (OFETs). While direct fabrication of OFETs from polymers derived exclusively from this monomer is not extensively documented in dedicated studies, the principles of materials science allow for a projection of its potential role. The bromine atom serves as a reactive site for polymerization, typically through cross-coupling reactions like Suzuki or Stille coupling, to form the main conjugated backbone of the polymer.

The performance of OFETs is intrinsically linked to the molecular structure of the active polymer layer, particularly its ability to self-organize into well-ordered domains that facilitate charge transport. The difluoro-substitution on the benzene (B151609) ring is expected to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. This can enhance the air stability of the semiconductor by making it less susceptible to oxidation and can also improve charge injection from high work-function electrodes. researchgate.net

The hexyloxy side chain plays a crucial role in ensuring solubility of the polymer in organic solvents, which is essential for solution-based processing techniques like spin-coating or printing of the active layer. However, the length and branching of such alkyl or alkoxy side chains can significantly influence the thin-film morphology and, consequently, the charge carrier mobility. researchgate.netmdpi.com For instance, studies on difluorobenzothiadiazole-based copolymers have shown that even slight variations in the alkyl side chain length can lead to significant differences in device performance, with shorter chains sometimes leading to smoother surface morphologies and better interaction with the dielectric layer in ion-gel-gated OFETs. mdpi.com In other systems, longer side chains have been shown to improve crystallinity. mdpi.com The semi-flexible nature of the hexyloxy group in polymers derived from this compound would need to be optimized to balance solubility with favorable molecular packing for efficient charge transport.

Fluorination of side chains in other polymeric systems, such as those based on diketopyrrolopyrrole (DPP), has been shown to enhance hole mobility by influencing the thin film morphology and crystallinity. rsc.org Polymers with semi-fluorinated side chains can exhibit unique self-organization properties due to the tendency of hydrocarbon and fluorocarbon segments to segregate, which can influence the molecular orientation in thin films. nih.gov

Below is a table illustrating the performance of various fluorinated polymers in OFETs, which provides context for the potential performance of polymers derived from this compound.

| Polymer System | Side Chain | Mobility (cm²/V·s) | On/Off Ratio | Ref. |

| Diketo-pyrrolopyrrole-based Polymer | Semi-fluorinated side chain | ~3x higher than non-fluorinated analog | - | rsc.org |

| Fluorinated Benzothia-diazole-based Polymer | 2-nonyltridecyl | 0.252 | >10^6 | researchgate.net |

| Difluoro-benzothiadiazole D-A Copolymer | n-octyl (shorter chain) | 17.7 (ion-gel gated) | - | mdpi.com |

| Difluoro-benzothiadiazole D-A Copolymer | n-decyl (longer chain) | Lower than shorter chain in ion-gel | - | mdpi.com |

| PCTV-BTzF | Semi-fluoroalkyl | 1.02 | - | nih.gov |

Supramolecular Chemistry and Self-Assembly Processes

Directed Self-Assembly through Halogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound is rich in features that can direct its self-assembly into complex supramolecular architectures. The primary non-covalent interactions at play are halogen bonding, dipole-dipole interactions, and van der Waals forces.

Furthermore, the difluorinated benzene ring creates a significant dipole moment, leading to dipole-dipole interactions that will also play a role in the orientation of molecules during self-assembly.

Formation of Ordered Nanostructures and Thin Films via Controlled Assembly

The directed self-assembly of this compound and its derivatives can be harnessed to create ordered nanostructures and thin films. At the liquid/solid interface, for example, molecules with similar structural motifs, such as a rigid core and flexible side chains, are known to form well-defined two-dimensional crystalline networks. researchgate.net The balance between intermolecular interactions (halogen bonding, π-π stacking, van der Waals forces) and molecule-substrate interactions determines the final structure of the monolayer.

The formation of liquid crystalline phases is another manifestation of ordered assembly. While the subject molecule itself may not be liquid crystalline, its derivatives, particularly when complexed with other molecules through halogen bonding, have the potential to exhibit mesophases. Research has shown that mixing non-mesomorphic components, such as 4-alkoxystilbazoles with pentafluoroiodobenzene, can lead to the formation of halogen-bonded complexes that display thermotropic smectic and nematic phases. acs.orgwhiterose.ac.uknih.gov The stability and temperature range of these mesophases are highly dependent on the strength of the halogen bond and the length of the alkyl chains. nih.govnih.gov The presence of multiple fluorine atoms on the aromatic ring of the halogen bond donor is often crucial for inducing liquid crystallinity. acs.org

The table below summarizes the types of ordered structures that can be formed by related halogenated aromatic compounds through self-assembly.

| Compound Type | Self-Assembly Method | Resulting Structure | Key Interactions | Ref. |

| 1,3-dibromo-5-alkoxybenzene derivatives | At liquid/solid interface | 2D molecular networks | Halogen bonding, van der Waals | researchgate.net |

| 4-alkoxystilbazole + pentafluoroiodobenzene | Co-crystallization | Liquid crystalline phases (smectic A, nematic) | Halogen bonding (N···I) | acs.orgwhiterose.ac.uk |

| Iodinated perfluoroalkanes + bipyridine | Monolayer assembly on graphite | Co-crystals | Halogen bonding, hydrogen bonding | nih.gov |

| 1,4-dibromo-2,5-bis(phenylalkoxy)benzenes | Single crystal growth | 3D crystal lattice | C–Br...π(arene) or Br...Br, π-stacking | semanticscholar.org |

Molecular Recognition and Host-Guest Chemistry with Derivatives

Derivatives of this compound have potential applications in molecular recognition and host-guest chemistry. The fluorinated aromatic core can act as a recognition unit for specific guest molecules. Fluorinated aromatic rings are known to participate in π-stacking interactions that are different from their non-fluorinated counterparts. Electron-deficient fluorinated rings can favorably interact with electron-rich aromatic systems. mdpi.com This principle can be used to design host molecules that selectively bind to specific aromatic guests.

Furthermore, by modifying the hexyloxy group or by functionalizing the bromo position, receptors with specific binding cavities can be synthesized. For instance, the bromine atom can be replaced with other functional groups capable of forming specific non-covalent interactions, such as hydrogen bonds or stronger halogen bonds (e.g., replacing bromine with iodine).

The use of fluorinated carbohydrates as probes for molecular recognition studies highlights how fluorine substitution can modulate binding affinity. rsc.org The strategic placement of fluorine atoms can influence the electronic properties and conformation of a molecule, thereby fine-tuning its interaction with a biological target or a synthetic host. nih.gov Similarly, derivatives of this compound could be explored as probes or building blocks for constructing synthetic receptors. For example, computational studies have been used to validate the binding of functionalized N-(4-bromophenyl)furan-2-carboxamides to biological targets, a strategy that could be applied to derivatives of the subject compound. nih.gov

Application in Polymer Chemistry and Functional Coatings

Monomer for Specialty Polymers with Tailored Electronic or Optical Properties

This compound is a valuable monomer for the synthesis of specialty polymers with tailored electronic and optical properties. The bromine atom provides a handle for polymerization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a versatile method for forming carbon-carbon bonds. nih.govresearchgate.net By reacting this monomer with appropriate di-boronic acids or di-boronic esters, a wide range of conjugated polymers can be synthesized.

The incorporation of the 2,3-difluoro-4-(hexyloxy)phenylene unit into a polymer backbone or as a pendant group can significantly influence the final properties of the material. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of conjugated polymers, which is beneficial for applications in organic electronics. mdpi.com This can lead to improved air stability and better charge injection characteristics in devices like OFETs and organic photovoltaics (OPVs).

Furthermore, the introduction of fluorine atoms can enhance the optical properties of polymers. In some cases, fluorination can lead to a blue shift in the emission spectrum, making these materials suitable for blue-light-emitting diodes. mdpi.com In other systems, the incorporation of bulky, fluorinated pendant groups can disrupt polymer chain packing, leading to increased solubility and improved optical transparency by reducing intermolecular charge transfer complex formation. rsc.org For instance, fluorinated polyimides with bulky pendant groups have been shown to exhibit excellent solubility, high optical transparency with low cutoff wavelengths, and low dielectric constants. rsc.orgrsc.org

The hexyloxy side chain imparts solubility, which is crucial for the processability of the final polymer into thin films for electronic and optical devices. The length and structure of such alkoxy side chains can also be used to tune the liquid crystalline properties and self-assembly behavior of the polymers. researchgate.net

The table below lists various types of fluorinated polymers and the impact of the fluorinated monomer on their properties.

| Polymer Type | Fluorinated Monomer/Unit | Effect of Fluorination | Application | Ref. |

| Poly(p-phenylenevinylene)s | Fluorinated phenylenes | Blue shift in emission, modulated electronic properties | PLEDs | mdpi.com |

| Polyimides | Diamine with pendant trifluoromethylphenyl groups | Improved solubility, optical transparency, low dielectric constant | Microelectronics, optical devices | rsc.org |

| Polyimides | Diamine with hexafluoropropane linkage | High thermal stability, good solubility, optical transparency | Gas separation membranes, optics | rsc.org |

| Acrylic Polymers | Acrylic monomer with fluorinated side chain | High optical transparency in telecommunication wavelengths | Optical waveguides | fluorine1.ru |

| Ether-linked Polymers | 1,4-dibromo-2,5-difluorobenzene | Reactive sites for post-functionalization | CO2 capture | mdpi.com |

Surface Modification and Coating Applications for Enhanced Material Functionality

The strategic incorporation of fluorine atoms and an alkoxy chain onto an aromatic ring makes this compound a compound of interest for surface modification and the development of high-performance coatings. The presence of the difluoro- and hexyloxy- groups can significantly alter the surface energy of materials, leading to enhanced functionalities such as hydrophobicity and oleophobicity.

The covalent attachment of this compound to a material's surface can be achieved through various chemical strategies, often leveraging the reactivity of the bromo-substituent. For instance, through cross-coupling reactions, this molecule can be grafted onto polymer backbones or self-assembled monolayers (SAMs) on inorganic substrates. The resulting surfaces are expected to exhibit low surface energy, a direct consequence of the fluorinated aromatic moiety.

The hexyloxy chain further contributes to the modification of surface properties. Its length and flexibility can influence the packing density of the molecules on the surface, which in turn affects the wetting behavior and frictional properties. Research on similar fluorinated compounds has shown that such modifications can lead to the creation of surfaces that are resistant to biofouling, icing, and corrosion. For instance, silica-based coatings incorporating fluorinated silanes have demonstrated enhanced corrosion protection on metal alloys. mdpi.com The introduction of fluorinated groups can prevent electrolyte media diffusion, thereby increasing the material's durability. mdpi.com

The following table illustrates the potential impact of modifying a surface with this compound on its contact angle with water and a standard organic solvent, diiodomethane.

| Surface Treatment | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Energy (mN/m) |

| Unmodified Glass | 34 | 25 | 63.2 |

| Glass coated with this compound | 115 | 92 | 15.8 |

This is a hypothetical data table created for illustrative purposes based on known effects of similar fluorinated coatings.

The data suggests that a surface coated with this compound would exhibit significant hydrophobic and oleophobic properties, making it suitable for applications such as self-cleaning coatings, anti-graffiti surfaces, and low-friction interfaces in micro-electro-mechanical systems (MEMS). Furthermore, the bromine atom provides a reactive handle for post-functionalization, allowing for the attachment of other molecules to impart additional functionalities, such as antimicrobial or specific binding properties. The development of multi-functionalized fluorinated graphene composite coatings highlights the potential for creating durable electronics with features like ultralow corrosion rates and high electrical insulation. researchgate.netresearchgate.net

Emerging Applications in Chemical Sensing and Bio-Interfacing Materials

The unique electronic and structural characteristics of this compound also position it as a valuable component in the design of materials for chemical sensing and bio-interfacing. The electron-withdrawing nature of the fluorine atoms and the potential for the aromatic ring to engage in π-π stacking interactions are key features that can be exploited in these applications.

The development of highly sensitive and selective chemical sensors is a critical area of research. instras.com Fluorescent-based sensors, in particular, have shown great promise. instras.com The aromatic core of this compound can serve as a fundamental building block for the synthesis of fluorescent probes. By coupling this molecule with a fluorophore, it is possible to create a sensor where the binding of an analyte to the functionalized benzene ring modulates the fluorescence output.

For example, the bromo- group can be replaced with a receptor moiety designed to selectively bind a target analyte. The electronic perturbations caused by this binding event, transmitted through the difluorinated phenyl ring, could lead to a detectable change in the fluorescence signal (either quenching or enhancement). The design of fluorescent materials for chemical sensing often involves the integration of a recognition element with a signaling unit. instras.com Fluorinated aromatic compounds have been utilized in sensors for various analytes, including aromatic compounds themselves. researchgate.net

The following table presents hypothetical data on the fluorescence response of a sensor material derived from this compound upon exposure to different aromatic analytes.

| Analyte | Concentration (µM) | Fluorescence Quenching (%) |

| Toluene | 10 | 65 |

| Benzene | 10 | 42 |

| Aniline | 10 | 85 |

| Phenol (B47542) | 10 | 30 |

This is a hypothetical data table created for illustrative purposes.

The differential quenching observed for various aromatic compounds would allow for the development of a sensor array or "electronic nose" capable of distinguishing between different volatile organic compounds (VOCs).

Selective molecular recognition is the cornerstone of many biological processes and is a key goal in the development of artificial receptors and bio-interfacing materials. The specific arrangement of functional groups on the this compound ring provides a template for creating materials with tailored binding pockets for specific molecules.

The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can contribute to the selective binding of guest molecules. The hexyloxy chain can provide a hydrophobic microenvironment, further enhancing selectivity for nonpolar analytes. The incorporation of fluorine atoms into bioactive molecules is a known strategy to enhance metabolic stability, lipophilicity, and non-covalent interactions with biological targets. mdpi.com